molecular formula C11H14N4O B1405666 (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol CAS No. 1449117-30-9

(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol

Cat. No. B1405666
M. Wt: 218.26 g/mol
InChI Key: VJASUCPKIMEIOO-UHFFFAOYSA-N
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Description

“(4-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 14540-17-1 . It has a molecular weight of 152.2 and its IUPAC name is [4-(dimethylamino)-2-pyridinyl]methanol . It is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “(4-(Dimethylamino)pyridin-2-yl)methanol” is 1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4-(Dimethylamino)pyridin-2-yl)methanol” is a white to yellow solid . Its molecular weight is 152.2 .

Scientific Research Applications

Synthesis of Complex Metal Compounds

Research demonstrates the synthesis of complex metal compounds involving pyrazole and pyridine-based ligands. For instance, studies have shown the creation of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole, highlighting their structural and spectral properties (Sairem et al., 2012). Another study explored the catalytic oligomerization of ethylene using nickel complexes with bidentate N,O-type ligands, indicating potential applications in polymer synthesis (Kermagoret & Braunstein, 2008).

Catalytic Activities

The catalytic properties of complexes derived from pyrazole and pyridine-based ligands have been extensively studied. For example, in situ copper (II) complexes have been investigated for their catecholase activities, demonstrating the influence of ligand concentration, the nature of the solvent, and counter anions on reaction rates (Mouadili et al., 2013). These findings suggest potential applications in the development of catalytic agents for industrial processes.

Antimicrobial Properties

Several studies have focused on the synthesis of compounds with antimicrobial properties. Research on the synthesis and antimicrobial activity of nicotinic acid hydrazide derivatives has shown promising results against various bacterial strains, indicating the potential of these compounds in medicinal chemistry (R.V.Sidhaye et al., 2011). Another study synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities, further underscoring the potential of these compounds in pharmaceutical applications (Lynda, 2021).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[1-[4-(dimethylamino)pyridin-2-yl]pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14(2)10-3-5-12-11(7-10)15-6-4-9(8-16)13-15/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJASUCPKIMEIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)N2C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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